2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the cyclopentyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopentanol under basic conditions.
Coupling with isonicotinic acid: The final step involves coupling the isoxazole derivative with isonicotinic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols .
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and anti-inflammatory activities.
Biological Research: It can be used to study the biological activity of isoxazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as a glutamate receptor agonist.
Uniqueness
2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide is unique due to its specific structural features, such as the cyclopentyloxy group and the isonicotinamide moiety. These features may confer distinct biological activities and pharmacological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
2-cyclopentyloxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-13(18-21-10)17-15(19)11-6-7-16-14(9-11)20-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMVSPXUSDOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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